3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL
Overview
Description
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL is a useful research compound. Its molecular formula is C16H13ClF3N5O and its molecular weight is 383.7555296. The purity is usually 95%.
BenchChem offers high-quality 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Efficacy and Mechanism of Action in Cancer Treatment
The compound's structural similarity to known active pharmaceutical ingredients suggests potential efficacy in treating certain types of cancer, drawing parallels with S-1, a fluoropyrimidine-based compound used in chemotherapy. S-1 has shown promising results in treating colorectal and gastric cancers by improving therapeutic efficacy and tolerability compared to traditional treatments (Miyamoto et al., 2014; Maehara, 2003). The mechanism involves the modulation of 5-fluorouracil, a component suggesting a possible area of application for the compound , given its structural features that may influence similar biochemical pathways.
Advanced Synthesis and Biological Evaluation
The compound's triazole component links to a wide range of biological activities, highlighting the importance of synthesizing and evaluating 1,2,4-triazole derivatives for potential uses in medicinal chemistry. These activities include antimicrobial, antifungal, and anti-inflammatory properties (Ferreira et al., 2013; Ohloblina, 2022). This research area underscores the compound's relevance in developing new drugs with enhanced safety profiles and targeted therapeutic effects.
Metabolism and Pharmacokinetics
Given the complexity of drug metabolism and the importance of pharmacokinetics in determining the safety and efficacy of pharmaceuticals, research on the metabolic pathways of fluoropyrimidines and their prodrugs provides critical insights (Malet-Martino et al., 2002). Studies focusing on enzymes such as dihydropyrimidine dehydrogenase (DPD) and the genetic factors influencing drug response can inform the development and clinical application of compounds with similar structures, ensuring personalized treatment approaches and minimizing adverse effects.
properties
IUPAC Name |
3-(6-chloro-5-fluoropyrimidin-4-yl)-2-(2,4-difluorophenyl)-1-(1,2,4-triazol-1-yl)butan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O/c1-9(14-13(20)15(17)23-7-22-14)16(26,5-25-8-21-6-24-25)11-3-2-10(18)4-12(11)19/h2-4,6-9,26H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQDLXFABVRRDFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C(=NC=N1)Cl)F)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50452818 | |
Record name | rac-6-Chloro Voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Chloro-5-fluoropyrimidin-4-YL)-2-(2,4-difluorophenyl)-1-[1,2,4]triazol-1-YL-butan-2-OL | |
CAS RN |
188416-35-5, 137234-75-4 | |
Record name | 6-Chloro-α-(2,4-difluorophenyl)-5-fluoro-β-methyl-α-(1H-1,2,4-triazol-1-ylmethyl)-4-pyrimidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=188416-35-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rac-6-Chloro Voriconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50452818 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.